molecular formula C10H9NO4 B3045454 Allyl 2-nitrobenzoate CAS No. 107616-19-3

Allyl 2-nitrobenzoate

Cat. No. B3045454
CAS RN: 107616-19-3
M. Wt: 207.18 g/mol
InChI Key: XJCSSZUFCQYCHR-UHFFFAOYSA-N
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Description

Allyl 2-nitrobenzoate is a chemical compound with the molecular formula C10H9NO4. It is a derivative of 2-nitrobenzoic acid, which is an organic compound with the formula C6H4(NO2)CO2H . The 2-nitrobenzoic acid is prepared by oxidation of 2-nitrotoluene with nitric acid .

Scientific Research Applications

1. Biological Material Analysis Allyl 2-nitrobenzoate derivatives, such as 5,5′-dithiobis(2-nitrobenzoic acid), have been synthesized and utilized for determining sulfhydryl groups in biological materials. This compound is particularly useful due to its water solubility at pH 8, enabling its application in various biological studies (Ellman, 1959).

2. Organic Synthesis Enhancements Research in organic chemistry has leveraged derivatives of Allyl 2-nitrobenzoate. p-Nitrobenzoic acid, for instance, has been used to promote high yields of homoallylic alcohol products in the allylation of aldehydes. This method offers a novel, general, and practical approach to allylation under mild conditions, demonstrating the chemical's utility in enhancing synthetic procedures (Li & Zhao, 2005).

3. Catalysis in Organic Reactions In catalysis, Allyl 2-nitrobenzoate derivatives have been employed in various organic reactions. For example, p-nitrobenzoic acid has been used as an effective promoter in palladium-catalyzed allylic C-H acyloxylation, enhancing catalytic activity, selectivity, and substrate scope with low palladium catalyst loading (Skhiri et al., 2021).

4. Medicinal Chemistry Applications In medicinal chemistry, derivatives of Allyl 2-nitrobenzoate have been explored for their potential in synthesizing antituberculosis agents. Compounds such as 2-(5-nitro-2-furyl)- and 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivatives have shown varying degrees of antituberculosis activity, highlighting the significance of these derivatives in the development of new therapeutic agents (Foroumadi et al., 2004).

5. Synthesis of Complex Organic Molecules Allyl 2-nitrobenzoate derivatives have also been crucial in synthesizing complex organic molecules like cephalosporins, an important class of antibiotics. These derivatives facilitate key reactions in the synthetic pathways, underscoring their role in pharmaceutical manufacturing (Davis & Wu, 1988).

Mechanism of Action

The mechanism of action of Allyl 2-nitrobenzoate is not specified in the available sources .

properties

IUPAC Name

prop-2-enyl 2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-7-15-10(12)8-5-3-4-6-9(8)11(13)14/h2-6H,1,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCSSZUFCQYCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549474
Record name Prop-2-en-1-yl 2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl 2-nitrobenzoate

CAS RN

107616-19-3
Record name Prop-2-en-1-yl 2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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